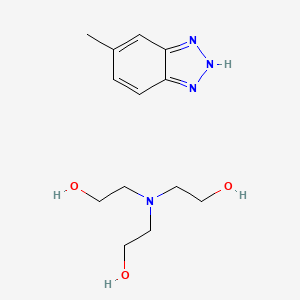

Tolutriazole, triethanolamine salt

Description

Contextual Significance in Corrosion Mitigation Science

The primary and most critical application of tolutriazole, triethanolamine (B1662121) salt lies in the science of corrosion mitigation. Corrosion is a natural process that degrades useful properties of materials, especially metals, through chemical or electrochemical reactions with their environment. Tolutriazole and its salts are among the most effective corrosion inhibitors, particularly for copper and its alloys like brass. chemical-product.comsmolecule.com They also offer protection for other metals, including steel, cast iron, cadmium, and nickel.

The mechanism of inhibition involves the formation of a durable, passive film on the metal's surface. The tolyltriazole (B104456) anion adsorbs onto the metal, creating a strong, thin electrochemical barrier that is only a few molecules thick. chemical-product.com This protective layer prevents corrosive substances from reaching the metal surface, thereby decreasing the corrosion rate. The film is characterized by its outstanding thermal and oxidative stability and is resistant to UV light. chemical-product.com The triethanolamine component facilitates the solubility of the tolyltriazole in aqueous systems, such as industrial cooling water systems, engine coolants, and metalworking fluids, allowing for efficient delivery of the inhibitor to the metal surfaces that require protection. ontosight.ai Research has demonstrated that the effectiveness of tolyltriazole can vary with environmental conditions such as pH and temperature. For instance, studies on aluminum alloys have shown that tolyltriazole is more efficient at lower pH levels (0.5 and 6) compared to a more alkaline pH of 11. researchgate.net

Table 1: Physical and Chemical Properties of Constituent Compounds

| Property | Tolutriazole | Triethanolamine |

|---|---|---|

| Chemical Formula | C₇H₇N₃ wikipedia.org | N(CH₂CH₂OH)₃ wikipedia.org |

| Molar Mass | 133.15 g/mol wikipedia.org | 149.19 g/mol |

| Appearance | Light brown powder | Colorless, viscous liquid wikipedia.org |

| Melting Point | 80-82 °C | 21.6 °C |

| Boiling Point | 210-212 °C at 12 mmHg | 335.4 °C |

| Solubility in Water | 6.0 g/L at 25 °C | Miscible |

Interdisciplinary Relevance in Contemporary Chemical Research

The utility of tolutriazole, triethanolamine salt transcends its role as a simple corrosion inhibitor, marking its relevance in various interdisciplinary research areas. Its properties are leveraged in the formulation of a wide array of industrial and consumer products. In the automotive industry, it is a key component in antifreeze and coolant formulations, protecting the diverse metals within an engine's cooling system.

In the domain of industrial lubricants and metalworking fluids, it prevents corrosion on machined parts and equipment during cutting, grinding, and drilling operations. The compound's ability to form stable complexes with metal ions is also of interest. Furthermore, its application extends to detergents, cleaning products, and even coatings, where it helps preserve the integrity and appearance of metal surfaces. The study of such compounds contributes to the development of more robust and long-lasting materials and formulations, highlighting the interdisciplinary nature of modern chemical research where principles of organic chemistry, surface science, and materials engineering converge.

Table 2: Research Findings on Tolutriazole (TTA) Corrosion Inhibition Efficiency (IE)

| Metal/Alloy | Corrosive Medium | TTA Concentration | Inhibition Efficiency (IE) | Reference |

|---|---|---|---|---|

| Mild Steel | 0.5 M HCl | 0.07 M | 91% | researchgate.net |

| Al-8% Si-3% Cu Alloy | 1 M NaCl (pH 6) | 2 mM | 88% - 92% | researchgate.net |

| Al-8% Si-3% Cu Alloy | 1 M NaCl (pH 6) | 20 mM | 94% - 95% | researchgate.net |

This compound: A Review of Advanced Analytical Techniques for Protective Film Characterization

The study of corrosion inhibitors is a field of continuous development, with a focus on enhancing the protective properties of these chemical compounds. This compound, is a substance of interest in this domain, formed through the reaction of tolyltriazole and triethanolamine. While tolyltriazole is a well-established corrosion inhibitor, particularly for copper and its alloys, its formulation as a salt with triethanolamine, a basic amine also known for its corrosion-inhibiting properties, presents a unique chemical entity for investigation. scielo.brampp.orgcn-lubricantadditive.com This article delves into the advanced analytical methodologies employed to elucidate the characteristics of protective films formed by this compound.

Properties

CAS No. |

68480-31-9 |

|---|---|

Molecular Formula |

C13H22N4O3 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;5-methyl-2H-benzotriazole |

InChI |

InChI=1S/C7H7N3.C6H15NO3/c1-5-2-3-6-7(4-5)9-10-8-6;8-4-1-7(2-5-9)3-6-10/h2-4H,1H3,(H,8,9,10);8-10H,1-6H2 |

InChI Key |

WCIMDGLEXKQGTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Spectroscopic Elucidation

The synthesis of tolyltriazole (B104456), triethanolamine (B1662121) salt is predicated on a straightforward acid-base reaction. Tolyltriazole, which is a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, possesses acidic properties due to the hydrogen atom on the triazole ring. scielo.brscribd.com Triethanolamine, a tertiary amine with three hydroxyl groups, is a weak base. cn-lubricantadditive.com The reaction between these two compounds results in the formation of a salt, with the triethanolamine cation and the tolyltriazolate anion. This reaction is analogous to the formation of other amine salts of triazoles. nih.gov

The characterization of the protective films formed by this salt on metal surfaces is crucial for understanding its mechanism of inhibition. Advanced spectroscopic and microscopic techniques are indispensable in this regard.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. In the context of corrosion inhibition, XRD can be employed to study the nature of the protective film formed on a metal surface. For instance, studies on tolyltriazole (TTA) have utilized XRD to investigate the inhibition mechanism. scielo.br The analysis can reveal whether the inhibitor forms a crystalline layer, an amorphous film, or if it interacts with the substrate to form new crystalline corrosion products.

| Parameter | Information Provided by XRD | Relevance to Inhibitor Film Analysis |

| Peak Position | Crystalline phase identification | Determines the chemical nature of the film and any new compounds formed. |

| Peak Intensity | Preferred orientation of crystallites | Indicates if the film has a specific growth direction on the substrate. |

| Peak Broadening | Crystallite size and microstrain | Provides insight into the nanostructure of the protective layer. |

This table illustrates the type of data that can be obtained from XRD analysis of an inhibitor film.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface at the nanoscale. It is an invaluable tool for studying the adsorption and film formation of corrosion inhibitors. ampp.orgcurtin.edu.auacs.org AFM can be used to visualize the inhibitor film, measure its thickness, and assess its uniformity and coverage on the metal surface. ampp.org

Studies on various organic corrosion inhibitors have demonstrated the utility of AFM. For instance, in-situ AFM has been used to study the properties of adsorbed surfactant corrosion inhibitor films, revealing that the structure can change from a monolayer to a bilayer as the inhibitor concentration increases. ampp.orgcurtin.edu.au Research on tolyltriazole on mild steel has also employed AFM to observe the morphology of the protective layer formed, which helps in understanding its protective efficacy. scielo.br For a tolyltriazole, triethanolamine salt film, AFM would allow for the direct visualization of the adsorbed layer and quantitative measurement of its thickness and roughness.

| AFM Measurement | Typical Findings in Corrosion Inhibitor Studies | Significance |

| Surface Topography | Visualization of inhibitor film formation and morphology. ampp.orgmdpi.com | Confirms the adsorption of the inhibitor and the uniformity of the protective layer. |

| Film Thickness | Measurement of film thickness, often in the nanometer range. ampp.orgacs.org | Relates the thickness of the protective barrier to the level of corrosion protection. |

| Surface Roughness | Quantification of the change in surface roughness after inhibitor application. mdpi.com | A decrease in roughness can indicate the formation of a smooth, protective film. |

This table provides examples of data obtained from AFM studies on corrosion inhibitor films.

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with a scanning electron microscope (SEM). In the study of corrosion inhibitors, EDS is used to determine the elemental composition of the protective film on the metal surface, confirming the presence of the inhibitor.

For a protective film of tolyltriazole, triethanolamine salt, EDS analysis would be expected to detect the presence of carbon, nitrogen, and oxygen, which are the constituent elements of the inhibitor. mdpi.comateneo.edu The detection of nitrogen is particularly indicative of the presence of the triazole ring on the surface. tandfonline.com Studies on tolyltriazole have used EDS to confirm the formation of a protective film containing nitrogen on copper and steel surfaces. scielo.brtandfonline.com However, it is important to note that the detection and quantification of light elements like nitrogen and oxygen can be challenging and may require optimization of the EDS technique. globalsino.comistgroup.com

| Element | Expected Source in Protective Film | Importance of Detection |

| Carbon | Tolyltriazole and Triethanolamine | Confirms the organic nature of the film. |

| Nitrogen | Tolyltriazole | Key indicator of the presence of the triazole inhibitor on the surface. ateneo.edu |

| Oxygen | Triethanolamine and potentially surface oxides | Indicates the presence of the amine component and can help differentiate from substrate oxides. |

This table outlines the expected elemental composition of a tolyltriazole, triethanolamine salt protective film as would be determined by EDS.

Fundamental Mechanistic Investigations of Corrosion Inhibition

Adsorption Phenomena and Interfacial Chemistry

The initial and most critical step in the inhibition process is the adsorption of the inhibitor molecules onto the metal surface. This process involves a combination of physical and chemical interactions, leading to the formation of a protective layer.

The adsorption of Tolutriazole, triethanolamine (B1662121) salt on metal substrates is a multifaceted process involving both physisorption and chemisorption. Physisorption, a weaker form of adsorption, is driven by electrostatic forces between the charged metal surface and the inhibitor molecules. In contrast, chemisorption involves the formation of stronger, more durable coordinate or covalent bonds between the inhibitor and the metal atoms. irowater.comresearchgate.net This dual-mode interaction ensures a robust and stable protective film. The initial attraction is often due to physisorption, which then facilitates the stronger, more permanent chemisorption.

Upon adsorption, Tolutriazole, triethanolamine salt molecules arrange themselves on the metal surface to form a dense, protective organic film. irowater.com This film acts as a physical barrier, isolating the metal from the corrosive environment. chemical-product.comchemceed.com The structure of this film can range from a simple monomolecular layer to a more complex, multi-layered structure. The formation of this passivation layer is a key aspect of its function, preventing corrosive substances from reaching the metal underneath. chemical-product.com The resulting barrier is durable and exhibits significant thermal and oxidative stability. chemical-product.comchemceed.com

The unique molecular structure of this compound is central to its effectiveness. The tolutriazole component, a nitrogen-containing heterocycle, plays a pivotal role. The nitrogen atoms in the triazole ring possess lone pairs of electrons, which can be readily shared with vacant d-orbitals of metal atoms, leading to the formation of strong coordinate bonds (chemisorption). researchgate.net This interaction is crucial for the strong adhesion of the inhibitor film to the metal surface.

The relationship between the concentration of an inhibitor and the extent of surface coverage can often be described by adsorption isotherms. The Langmuir adsorption isotherm model is frequently employed to analyze the adsorption behavior of corrosion inhibitors. youtube.com This model assumes that adsorption occurs at specific, localized sites on the metal surface and that the adsorbed molecules form a monolayer. youtube.com By fitting experimental data to the Langmuir isotherm, it is possible to gain insights into the thermodynamics and kinetics of the adsorption process, including the equilibrium constant and the free energy of adsorption. This provides a quantitative measure of the inhibitor's affinity for the metal surface.

Electrochemical Characterization of Inhibitive Performance

Electrochemical techniques are invaluable for assessing the performance of corrosion inhibitors. These methods provide real-time information about the corrosion rate and the stability of the protective film.

Open Circuit Potential (OCP), also known as the rest potential or corrosion potential, is the electrical potential of a metal in a corrosive environment when no external current is applied. pineresearch.com Monitoring the OCP over time provides crucial information about the stability of the electrochemical system. pineresearch.comorigalys.com In the context of corrosion inhibition, a shift in the OCP to more positive (noble) values upon the addition of an inhibitor like this compound typically indicates the formation of a passive film that protects the metal from corrosion.

A stable OCP value over an extended period suggests that the protective film is robust and effectively preventing corrosion reactions. pineresearch.comorigalys.com Fluctuations or a drift in the OCP can indicate the breakdown of the passive layer or ongoing corrosive attack. Therefore, OCP measurements are a fundamental tool for evaluating the long-term stability and effectiveness of the inhibitor film. researchgate.net

| Parameter | Significance in Corrosion Inhibition |

| OCP Shift | A shift to more positive potentials generally indicates passivation and effective inhibition. |

| OCP Stability | A constant OCP over time suggests a stable and durable protective film. pineresearch.comorigalys.com |

| OCP Fluctuations | Drifting or fluctuating OCP can signal film breakdown or instability. |

Potentiodynamic Polarization (PDP) Studies on Anodic and Cathodic Processes

Potentiodynamic polarization (PDP) is a key electrochemical technique used to investigate the kinetics of anodic (oxidation) and cathodic (reduction) reactions occurring on a metal surface. By measuring the current response to a controlled change in potential, PDP curves reveal critical information about the corrosion rate and the mechanism of inhibition.

Studies on the effect of Tolutriazole (TTA) demonstrate its role as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic reactions, such as oxygen reduction or hydrogen evolution. researchgate.net For galvanized steel in a sodium chloride solution, the addition of TTA causes the corrosion potential (Ecorr) to shift to a more anodic (noble) direction. amse.org.cn Simultaneously, the corrosion current density (icorr), a direct measure of the corrosion rate, is significantly reduced. amse.org.cnscielo.br This indicates that TTA effectively stifles both the oxidation of zinc from the galvanized layer and the corresponding cathodic reactions. amse.org.cnresearchgate.net

The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor. Research shows a clear trend of increasing inhibition efficiency with higher concentrations of TTA. amse.org.cnscielo.br For instance, in one study on mild steel in an acidic chloride medium, the efficiency reached approximately 91% at a TTA concentration of 0.07 M. scielo.br Similarly, for galvanized steel, the efficiency surpassed 98% at a TTA concentration of 0.01 M, with a sharp increase in protection observed as the concentration was raised from 0.001 M to 0.005 M. amse.org.cn

Table 1: Potentiodynamic Polarization Data for Tolutriazole Inhibition

| Metal Substrate | Corrosive Medium | TTA Concentration (M) | Corrosion Potential (Ecorr) Shift | Corrosion Current (icorr) | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|---|---|

| Mild Steel | 0.5 M HCl | 0.07 | More noble | Significantly reduced | ~91% | researchgate.net, scielo.br, |

| Galvanized Steel | 5 mM NaCl | 0.01 | More anodic | Lowest value observed | >98% | amse.org.cn |

| Al-Si-Cu Alloy | 1 M NaCl (pH 6) | 0.002 | - | - | 88-92% | researchgate.net |

These findings suggest that TTA molecules adsorb onto the metal surface, creating a barrier that blocks active sites for both anodic and cathodic processes.

Electrochemical Impedance Spectroscopy (EIS) for Film Resistance and Capacitance

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor on the metal surface. By applying a small amplitude AC potential signal over a range of frequencies, EIS can distinguish between the resistance of the solution, the resistance of the protective film (or charge transfer resistance), and the capacitance of the film.

EIS studies confirm the formation of a protective layer by TTA on metal surfaces. researchgate.net The data is often modeled using equivalent electrical circuits (EEC) to quantify the properties of the inhibitor film. A key parameter derived from EIS is the polarization resistance (Rp), which is inversely proportional to the corrosion rate. For galvanized steel, as the concentration of TTA increases, the Rp value shows a sharp and remarkable increase. amse.org.cn This corresponds directly to a higher inhibition efficiency. amse.org.cn

The formation of the TTA film is also time-dependent. The film resistance has been observed to increase with longer immersion times, indicating the gradual development of a more stable and protective layer on the galvanized steel surface. amse.org.cn The capacitance of the surface, often represented by a constant phase element (CPE) to account for surface inhomogeneities, typically decreases with the addition of the inhibitor. This decrease in capacitance is associated with the adsorption of organic inhibitor molecules, which displace water molecules and reduce the dielectric constant at the metal-solution interface.

Table 2: EIS Parameters for Tolutriazole on Galvanized Steel

| TTA Concentration (M) | Immersion Time | Film Resistance (Rf) / Polarization Resistance (Rp) | Film Capacitance (Qf) | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|---|

| 0.001 | - | - | - | 55.62% | amse.org.cn |

| 0.005 | - | Sharp Increase | - | 94.94% | amse.org.cn |

These results from EIS provide strong evidence that TTA's protective action is due to the formation of a distinct, resistive surface film.

Scanning Vibrating Electrode Technique (SVET) and Scanning Ion-Selective Electrode Technique (SIET) for Localized Corrosion

While PDP and EIS provide averaged information over the entire exposed surface, localized corrosion phenomena require techniques with high spatial resolution. The Scanning Vibrating Electrode Technique (SVET) and the Scanning Ion-Selective Electrode Technique (SIET) are advanced scanning probe methods that meet this need. wikipedia.orgtaylorandfrancis.com

SVET measures the local electric fields in the solution just above the metal surface. biologic.net By vibrating a micro-probe perpendicular to the sample, SVET can map the local current density distribution, clearly identifying local anodic (corroding) and cathodic (protected) sites in real-time. wikipedia.orgbiologic.netyoutube.com Studies using SVET on galvanized steel treated with TTA have shown significantly lower anodic and cathodic current densities compared to an uninhibited surface. amse.org.cnresearchgate.net This visualization confirms that the complex formed by TTA with the galvanized steel surface effectively suppresses the electrochemical activity at both local anodes and cathodes, thereby preventing localized corrosion. amse.org.cn

SIET functions in a similar manner but uses an ion-selective microelectrode to map the local concentrations of specific ions (e.g., H+, Cl-) near the surface. When used alongside SVET, it provides a more complete picture of the local corrosion environment. taylorandfrancis.com For example, these techniques can be used to study galvanic interactions between different alloys or microstructural features on a single alloy surface. taylorandfrancis.com The application of these techniques has been crucial in evaluating localized corrosion resistance and the effectiveness of inhibitors like TTA on complex alloys such as those of aluminum. taylorandfrancis.com

Metal-Complexation and Chelation Studies

The protective film formed by TTA is not merely a physically adsorbed layer but a more robust organo-metallic complex. The inhibitor molecule, which contains nitrogen atoms in its triazole ring, acts as a ligand, chelating with metal ions on the surface to form a stable, polymeric film.

Complex Formation with Copper and Copper Alloys

Tolutriazole is exceptionally effective for copper and its alloys. scielo.brst-andrews.ac.uk The mechanism involves the formation of a protective polymeric film, identified as a Cu(I)-TTA complex. scielo.brresearchgate.net This complex is formed through the chemical adsorption of TTA molecules onto the copper surface. scielo.br

Detailed surface analysis reveals that when copper is treated with TTA, a metal-organic layer forms. st-andrews.ac.uk This layer is described as being composed of copper nanoparticles surrounded by CuxTTAy complexes. st-andrews.ac.uk Initially, the copper in this layer may be in the +2 oxidation state, but with longer exposure to TTA, it predominantly converts to the more stable Cu(I) state. st-andrews.ac.uk

On copper alloys like bronze (copper-tin), TTA appears to protect the surface in a manner similar to pure copper. st-andrews.ac.uk However, on brass (copper-zinc), the interaction is different. Zinc is depleted from the bulk alloy and forms a thicker, more homogeneous ZnxTTAy layer over the primary CuxTTAy layer. st-andrews.ac.uk This suggests that TTA's effectiveness can be altered by the alloying elements present. st-andrews.ac.uk

Interaction with Ferrous Metals and Aluminum

While renowned for copper protection, TTA also provides significant inhibition for ferrous metals and aluminum. On galvanized steel, TTA interacts with the zinc layer to form a protective complex that inhibits the formation of white rust. amse.org.cnresearchgate.net The adsorption process on galvanized steel in a neutral chloride solution has been found to follow the Langmuir adsorption isotherm, which is characteristic of chemical adsorption (chemisorption). amse.org.cn

For mild steel in acidic environments, TTA is also an effective inhibitor. researchgate.net The inhibition mechanism is attributed to the formation of an organic film on the steel surface. researchgate.net This film acts as a barrier, decreasing the ability of corrosive species like chloride ions to adsorb onto the surface. researchgate.net

Stoichiometry and Stability of Organo-Metallic Complexes

The protective nature of the inhibitor film is directly related to the stoichiometry and stability of the organo-metallic complexes formed. The TTA molecule (C7H7N3) chelates with metal ions primarily through the nitrogen atoms in the triazole ring. st-andrews.ac.uk

For copper, the complex is generally referred to as Cu(I)-TTA, indicating a 1:1 stoichiometry with copper in the +1 oxidation state. scielo.brresearchgate.net However, more detailed surface studies suggest a more complex structure, denoted as CuxTTAy, which may exist as a polymeric network. st-andrews.ac.uk The stability of this complex is a key factor in its protective ability. It has been noted that while TTA is an excellent inhibitor, the complex formed by its parent compound, benzotriazole (B28993) (BTA), may be slightly more stable at elevated temperatures. bcin.info

On brass, the formation of distinct CuxTTAy and ZnxTTAy layers indicates a competitive complexation process influenced by the substrate's metallurgy. st-andrews.ac.uk The precise stoichiometry of the complexes with zinc, iron, and aluminum are less commonly detailed in the literature but are understood to be the basis for the protective film formation observed in electrochemical studies. The stability of these films is evidenced by the significant increase in polarization resistance and the suppression of corrosion currents. amse.org.cnscielo.br

Synergistic Inhibition Mechanisms with Co-Additives

The efficacy of tolyltriazole (B104456), triethanolamine salt as a corrosion inhibitor can be significantly amplified through synergistic combinations with other compounds. This synergy arises from complex interactions at the metal-solution interface, leading to the formation of more robust and resilient protective films than those formed by a single inhibitor. The following subsections detail these synergistic relationships with various classes of co-additives.

The combination of tolyltriazole, triethanolamine salt with inorganic salts is a widely employed strategy to enhance corrosion protection for a variety of metals. These inorganic compounds often act as passivating agents or form insoluble precipitates on the metal surface, complementing the film-forming properties of the azole.

Phosphates: Phosphates, such as sodium dihydrogenphosphate and disodium (B8443419) hydrogenphosphate, can be used in conjunction with triethanolamine. google.com These compounds contribute to the formation of a passive layer on the metal surface, which, when combined with the adsorbed tolyltriazole film, offers a dual-layer of protection. The triethanolamine component can also react with phosphates to form esters that exhibit corrosion inhibiting properties.

Silicates: Studies on the combination of triethanolamine and sodium silicate (B1173343) have demonstrated a significant synergistic effect in protecting steel. electrochemsci.org While sodium silicate alone can form a protective film, its durability can be limited. The addition of triethanolamine improves the integrity and longevity of this film. electrochemsci.org Research indicates that triethanolamine and silicate anions co-adsorb on the metal surface, with the triethanolamine molecules filling the pores and defects within the silicate layer, thereby creating a more compact and effective barrier against corrosive species. electrochemsci.orgresearchgate.net

Zinc Salts: Water-soluble zinc salts are another class of inorganic compounds that exhibit synergy with triethanolamine-based inhibitors. A patented formulation includes a hydroxyamine phosphate (B84403) ester (such as one derived from triethanolamine), a water-soluble zinc salt, and a 1,2,3-triazole derivative. google.com In this system, the zinc ions can precipitate as zinc hydroxide (B78521) at cathodic sites, stifling the cathodic reaction, while the tolyltriazole component inhibits the anodic reaction by forming a protective film on the metal surface.

Molybdates and Nitrites: Formulations combining molybdates and nitrites are effective corrosion inhibitors for closed-circuit systems, offering protection to steel and copper. accepta.com While direct studies detailing the synergistic mechanism with tolyltriazole, triethanolamine salt are not prevalent, the known passivating effects of molybdate (B1676688) and the oxidizing nature of nitrite (B80452) suggest a complementary action to the film-forming capabilities of tolyltriazole.

The following table summarizes the inhibition efficiencies of triethanolamine in combination with sodium silicate for 45 steel in a 3.5% NaCl solution, as determined by electrochemical impedance spectroscopy (EIS).

| Inhibitor Concentration | Corrosion Potential (Ecorr / mV) | Corrosion Current Density (icorr / µA·cm⁻²) | Inhibition Efficiency (%) |

| Blank | -589 | 25.12 | - |

| 10 g/L Sodium Silicate | -563 | 8.91 | 64.53 |

| 10 g/L Sodium Silicate + 1 g/L Triethanolamine | -548 | 6.31 | 74.88 |

| 10 g/L Sodium Silicate + 3 g/L Triethanolamine | -532 | 4.17 | 83.40 |

| 10 g/L Sodium Silicate + 5 g/L Triethanolamine | -541 | 5.25 | 79.10 |

Data adapted from a study on the synergistic corrosion inhibition effect between sodium silicate and triethanolamine. electrochemsci.org

Organic acids and their salts, as well as polymeric compounds, can form synergistic combinations with tolyltriazole, triethanolamine salt, leading to enhanced protective film formation and stability.

Organic Acids: The neutralization of an organic acid, such as lauric acid, with triethanolamine results in the formation of a salt that exhibits significant corrosion inhibition properties. A study comparing lauryl triethanolamine (LATEA) with lauroyl sarcosine (B1681465) triethanolamine (LSTEA) on gray cast iron in a NaCl solution demonstrated that both are effective inhibitors. researchgate.net The presence of the amide group in LSTEA was found to further improve the inhibition efficiency. researchgate.net This suggests that the molecular structure of the organic acid plays a crucial role in the synergistic interaction. The long hydrocarbon chain of the fatty acid contributes to the hydrophobicity of the protective film, while the triethanolamine and azole components anchor the film to the metal surface.

The following table presents data from a weight loss study on HT300 gray cast iron in a 330 mg/L NaCl solution, showing the inhibition efficiency of lauryl triethanolamine (LATEA) and lauroyl sarcosine triethanolamine (LSTEA) at different concentrations.

| Inhibitor | Concentration (mg/L) | Corrosion Rate (mm/a) | Inhibition Efficiency (%) |

| Blank | 0 | 0.153 | - |

| LATEA | 200 | 0.078 | 49.02 |

| LATEA | 500 | 0.059 | 61.44 |

| LATEA | 1000 | 0.043 | 71.90 |

| LSTEA | 200 | 0.054 | 64.71 |

| LSTEA | 500 | 0.038 | 75.16 |

| LSTEA | 1000 | 0.025 | 83.66 |

Data derived from a study on the synergistic mechanism of amidation on corrosion inhibition. researchgate.net

The enhanced protection afforded by synergistic inhibitor combinations is rooted in the co-adsorption of the different inhibitor molecules on the metal surface, leading to the formation of a dense, stable, and multi-layered protective film.

In the case of tolyltriazole, triethanolamine salt and inorganic passivators like phosphates or silicates, the proposed mechanism involves the initial formation of an inorganic passive layer on the metal. The tolyltriazole molecules then adsorb onto this layer, or in its pores, creating a composite film that is more resistant to the ingress of corrosive ions than either component alone. The triethanolamine moiety can facilitate the binding of the tolyltriazole to the surface and may also interact with the inorganic components.

For combinations with organic acids, the model suggests the formation of an organized, multi-molecular film. The tolyltriazole and the carboxylate head of the organic acid adsorb onto the metal surface, while the long hydrocarbon tails of the organic acid orient themselves away from the surface, creating a hydrophobic barrier. The triethanolamine salt of tolyltriazole likely enhances the solubility and availability of the azole at the metal surface, ensuring a continuous and stable film.

The degree of synergy between tolyltriazole, triethanolamine salt and a co-additive is highly dependent on their relative concentrations. An optimal ratio exists where the combined effect of the inhibitors is maximized. Deviating from this ratio can lead to a decrease in inhibition efficiency, and in some cases, an antagonistic effect where the performance is worse than that of the individual components.

For instance, in the study of sodium silicate and triethanolamine, the best performance was observed at a concentration of 10 g/L of sodium silicate and 3 g/L of triethanolamine. electrochemsci.org Increasing the triethanolamine concentration beyond this point led to a decrease in the corrosion inhibition effect, likely due to competitive adsorption between the triethanolamine and silicate species on the metal surface. electrochemsci.org

Therefore, the formulation of effective corrosion inhibiting packages requires careful optimization of the concentration ratios of the synergistic components. This is typically achieved through systematic experimental studies, such as weight loss measurements, electrochemical techniques, and surface analysis, to identify the ratio that provides the most robust and durable protection for a given metal-environment system.

Computational Chemistry and Molecular Modeling for Inhibition Insight

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of corrosion inhibition, DFT is employed to calculate various molecular properties, known as quantum chemical parameters, that help predict and explain the efficiency of an inhibitor. These calculations typically focus on the inhibitor molecule itself to understand its intrinsic reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. nih.govirjweb.com

E(HOMO) , the energy of the HOMO, is associated with the molecule's capacity to donate electrons. A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, forming a coordinate bond.

E(LUMO) , the energy of the LUMO, relates to the molecule's ability to accept electrons. A lower E(LUMO) value suggests a greater capacity to accept electrons from the metal surface.

The HOMO-LUMO energy gap (ΔE = E(LUMO) - E(HOMO)) is a crucial parameter for predicting the reactivity and stability of a molecule. nih.govirjweb.comirjweb.com A small energy gap implies high chemical reactivity and low kinetic stability, as electrons can be easily excited to a higher energy state. nih.govirjweb.com For corrosion inhibitors, a smaller ΔE facilitates adsorption onto the metal surface, thus enhancing inhibition efficiency.

Other quantum chemical descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN), provide further insights into the inhibitor-metal interaction. irjweb.comrsdjournal.org Hardness (η = (E(LUMO) - E(HOMO))/2) indicates the resistance to charge transfer, with softer molecules (lower η) generally being more effective inhibitors. irjweb.comirjweb.com

While specific DFT-calculated values for Tolutriazole can vary based on the computational method and basis set used, the table below presents typical quantum chemical parameters for related triazole derivatives, illustrating the general range of these values.

Table 1: Representative Quantum Chemical Parameters for Triazole-based Inhibitors This table presents data for various triazole derivatives as found in the literature to illustrate typical values. Specific values for Tolutriazole may vary.

| Inhibitor Molecule | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.comirjweb.com |

| 1,2,4-Triazolium Inner Salt | -4.6413 | -1.8945 | 2.7468 | sapub.org |

| Tetrazole Derivative | -7.89 | -1.09 | 6.80 | acs.org |

DFT calculations are instrumental in predicting how strongly an inhibitor molecule will adsorb onto a metal surface. The adsorption energy (E_ads) quantifies the stability of the inhibitor-metal system. A more negative (i.e., larger in magnitude) adsorption energy signifies a stronger and more stable bond, which is characteristic of effective corrosion inhibitors. researchgate.netmdpi.com

Studies on azole inhibitors like benzotriazole (B28993) (BTA), a molecule structurally very similar to TTA, reveal that adsorption can occur through two main mechanisms: physisorption (weaker, van der Waals forces) and chemisorption (stronger, involving chemical bond formation). DFT calculations show that chemisorption, often involving the deprotonated form of the azole, leads to significantly higher adsorption energies. mdpi.comacs.org The triazole ring's nitrogen atoms, with their lone pair electrons, are the primary sites for binding to the metal surface atoms. mdpi.com

Calculations for benzotriazole on copper surfaces show that the adsorption energy is highly dependent on the surface structure and the presence of defects. acs.org For instance, the binding energy of intact BTA ranges from -0.6 eV on a flat Cu(111) surface to -1.3 eV at more reactive defect sites. acs.org The deprotonated molecule (BTA⊙), which is analogous to the active form of TTA, binds much more strongly, with energies ranging from -2.8 eV to -3.8 eV. acs.org Similarly, studies on model triazoles on copper oxide (Cu₂O) surfaces show binding energies for the dissociated molecule can be as strong as -3.7 eV. mdpi.com This strong interaction confirms that the inhibition mechanism is predominantly chemisorption, leading to the formation of a robust, protective film.

Table 2: Calculated Adsorption/Binding Energies for Azole Inhibitors on Copper Surfaces Data for Benzotriazole (BTA) and model Triazole are used as proxies for Tolutriazole (TTA) due to structural similarity.

| Inhibitor/Surface | Adsorption Mode | Adsorption/Binding Energy (eV) | Reference |

|---|---|---|---|

| Benzotriazole on Cu(111) | Intact (Chemisorption) | -0.60 | acs.org |

| Benzotriazole on Cu(110) | Intact (Chemisorption) | -0.92 | |

| Benzotriazole on Cu(111) | Deprotonated (Chemisorption) | -2.8 | acs.org |

A key application of computational chemistry is to establish a Quantitative Structure-Activity Relationship (QSAR), which correlates theoretical parameters with experimentally observed inhibition efficiencies. Numerous studies have demonstrated strong correlations between parameters like E(HOMO), ΔE, and dipole moment with the protective performance of inhibitors. researchgate.net

Generally, a high E(HOMO) and a low ΔE are associated with higher inhibition efficiency because they facilitate the electron donation from the inhibitor to the metal, promoting strong adsorption. By calculating these parameters for a series of potential inhibitor molecules, researchers can screen for the most promising candidates for synthesis and experimental testing, thereby accelerating the development of new and more effective corrosion inhibitors.

Molecular Dynamics (MD) Simulations for Adsorption Dynamics

While DFT provides a static, time-independent picture of the electronic interactions, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the physical movements of atoms and molecules, providing valuable insights into the adsorption process, the formation of the protective film, and its behavior in a solution environment. researchgate.netnih.gov

MD simulations can model the entire system, including the metal slab, inhibitor molecules, and the corrosive solution (e.g., water and ions). By simulating the system's evolution over time (typically nanoseconds), researchers can observe the inhibitor molecules moving from the bulk solution to the metal surface and adsorbing onto it. mytribos.org

These simulations show how inhibitors like TTA displace corrosive species (such as chloride ions) from the metal surface, which is a crucial step in the inhibition process. researchgate.net Studies on benzotriazole have shown a selective adsorption phenomenon, where the molecules preferentially adsorb on the pure copper areas of a surface over oxidized areas, effectively protecting the most vulnerable sites. researchgate.netmytribos.org The simulations can also reveal the role of charge transfer in enhancing the stability and polarization of the adsorbed layer. researchgate.net

The orientation of the inhibitor molecules on the metal surface is critical to forming a dense and effective protective barrier. MD simulations can predict the most stable orientation of the adsorbed molecules. For azoles like TTA, simulations often show that the molecules tend to lie parallel to the surface. mytribos.orgresearchgate.net This parallel orientation allows for maximum surface coverage through the interaction of the π-electrons in the aromatic ring with the metal surface, complementing the direct bonding through the nitrogen atoms. researchgate.net

This orientation facilitates the formation of a densely packed inhibitor film. The packing density, which can be estimated from the simulation, is a measure of how closely the inhibitor molecules are arranged on the surface. A higher packing density leads to a more compact and less permeable film, offering superior protection against the ingress of corrosive agents. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Tolutriazole, triethanolamine (B1662121) salt |

| Tolutriazole (TTA) |

| Benzotriazole (BTA) |

| Copper |

| Copper(I) oxide (Cu₂O) |

| Triazine |

| 1,2,4-Triazolium |

Influence of Molecular Structure on Adsorption and Inhibition

Computational chemistry and molecular modeling have become indispensable tools for understanding the mechanisms of corrosion inhibition at the atomic and molecular levels. These methods provide detailed insights into the relationship between a molecule's structure and its ability to adsorb onto a metal surface and prevent corrosion. For inhibitors like tolyltriazole (B104456) (TTA), the active component of Tolutriazole, triethanolamine salt, these computational approaches elucidate the electronic and geometric factors that govern its protective action.

The inhibition process is largely dependent on the adsorption of the inhibitor molecule onto the metal surface, which can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). nih.gov The molecular structure of the inhibitor dictates the nature and strength of this adsorption. Key structural features influencing the adsorption of tolyltriazole include the presence of heteroatoms (nitrogen), the aromatic benzene (B151609) ring, and the methyl group.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to correlate the molecular properties of inhibitors with their performance. electrochemsci.orgicrc.ac.ir These calculations can determine several electronic parameters, known as quantum chemical descriptors, that help predict the inhibitor's behavior.

Key Quantum Chemical Descriptors and Their Significance:

Several quantum chemical parameters are calculated to understand the inhibitor-metal interaction:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and higher inhibition efficiency.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a measure of the molecule's reactivity. A smaller energy gap implies that the molecule is more polarizable and reactive, which generally correlates with higher inhibition efficiency as the molecule can more readily interact with the metal surface. icrc.ac.ir

Dipole Moment (μ): The dipole moment reflects the polarity of the molecule. While there is no universal correlation, a higher dipole moment can sometimes enhance the adsorption of the inhibitor onto the metal surface.

Mulliken Charges: These calculations reveal the charge distribution over the atoms within the molecule, helping to identify the most likely sites for interaction with the metal surface. Atoms with more negative charges (like the nitrogen atoms in the triazole ring) are typically the primary sites for electron donation. researchgate.net

Research Findings on Tolyltriazole and Related Compounds:

Computational studies on tolyltriazole and similar azole compounds have provided detailed insights into their inhibitive action. DFT calculations have shown that the adsorption of these molecules onto metal surfaces like copper or steel is a key step in forming a protective layer. mdpi.commdpi.com

The triazole ring is central to the molecule's inhibitory function. The nitrogen atoms within this ring are rich in electron density and serve as the primary active centers for adsorption. mdpi.com They can donate their lone pair electrons to the vacant orbitals of the metal atoms, forming strong coordinate bonds.

The benzene ring fused to the triazole moiety also plays a crucial role. The π-electrons of the aromatic ring can interact with the metal surface, contributing to the adsorption process through π-stacking interactions. researchgate.net This planar part of the molecule allows for effective surface coverage. The presence of the methyl group on the benzene ring in tolyltriazole (as opposed to benzotriazole) can also influence its electronic properties and solubility, which can subtly modify its inhibition efficiency.

Molecular dynamics (MD) simulations further complement quantum chemical calculations by modeling the adsorption process in a simulated corrosive environment. These simulations can show the preferred orientation of the inhibitor molecules on the metal surface. Studies indicate that triazole derivatives tend to adsorb in a planar or slightly tilted orientation, maximizing the contact between the active sites (N-atoms and the π-system) and the surface. mdpi.com

The table below summarizes typical quantum chemical parameters calculated for triazole derivatives from various computational studies. While specific values for this compound are not detailed in the literature, the data for related molecules like benzotriazole (BTA) and other triazoles provide a strong basis for understanding its behavior.

| Inhibitor Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Inhibition Efficiency (%) | Reference |

| Benzotriazole (BTA) | -7.14 | -0.68 | 6.46 | 3.98 | High | electrochemsci.org |

| 5-Amino-1,2,4-triazole (5ATZ) | -6.83 | -0.21 | 6.62 | 4.31 | Moderate | electrochemsci.org |

| 1,2,3-Triazole | Not specified | Not specified | Not specified | Not specified | Effective for Copper | mdpi.com |

| Tolyltriazole (TTA) | Not specified | Not specified | Not specified | Not specified | High, pH dependent | mdpi.com |

Note: The values presented are illustrative and can vary depending on the computational method and basis set used in the study. The inhibition efficiency is context-dependent (metal, environment, concentration).

Advanced Applications and Performance Evaluation in Engineering Systems

Corrosion Inhibition in Automotive and Industrial Cooling Systems

The compound is instrumental in protecting the diverse metals found in modern cooling systems from corrosive degradation. Its efficacy is particularly notable in glycol-based antifreezes, closed-loop water circulating systems, and environments with multiple metal types in close proximity.

Tolutriazole, triethanolamine (B1662121) salt is a key additive in glycol-based antifreeze and heat transfer fluids used in both automotive and industrial settings. These fluids, typically composed of ethylene (B1197577) glycol or propylene (B89431) glycol and water, are inherently corrosive to the metallic components of cooling systems. The inclusion of tolyltriazole (B104456) derivatives provides robust protection for a range of metals. irowater.comgoogle.com

Experimental studies have demonstrated that tolyltriazole offers superior performance compared to benzotriazole (B28993), another common corrosion inhibitor, in terms of thermal stability and corrosion inhibition efficiency under varying pH conditions. irowater.com This makes it a preferred choice for modern high-performance engines and industrial heat exchange systems. irowater.comgoogle.com The compound forms a durable, passive film on metal surfaces, preventing direct contact with the corrosive fluid and thereby inhibiting the electrochemical processes that lead to degradation. connectchemicals.comchemceed.com

Table 1: Comparative Performance of Tolutriazole in Glycol-Based Coolants

| Parameter | Performance Characteristic | Reference |

| Corrosion Inhibition | Superior to benzotriazole, especially at elevated temperatures. | irowater.com |

| Thermal Stability | Exhibits outstanding stability, crucial for high-temperature applications. | irowater.comconnectchemicals.com |

| Metal Compatibility | Effective for copper, brass, steel, aluminum, and their alloys. | patproducts.store |

| Fluid Stability | Does not adversely affect the physical or chemical properties of the glycol-based fluid. | chemceed.com |

This table synthesizes findings on the superior performance of tolyltriazole in glycol-based antifreeze formulations.

In closed-loop water circulating systems, such as those used for heating, ventilation, and air conditioning (HVAC), and industrial process cooling, maintaining water quality is paramount to prevent corrosion and fouling. wcs-group.co.uknih.gov While these systems are designed to be sealed, water loss and subsequent makeup can introduce dissolved oxygen and other corrosive species, creating an environment ripe for metal degradation. nih.gov

Tolutriazole, triethanolamine salt is highly effective in these systems for protecting copper and its alloys. It functions by forming a protective film on the metal surfaces, which is particularly crucial in systems where biocides, such as chlorine, are used, as these can accelerate copper corrosion. aquapharm-india.com The presence of tolyltriazole helps to mitigate this effect and maintain the integrity of heat exchangers, pipes, and other critical components. aquapharm-india.com

Modern cooling and heating systems are complex assemblies of various metals, including copper, steel, and aluminum, often in direct or indirect contact. This multi-metal environment creates a high risk of galvanic corrosion, where the more noble metals can accelerate the corrosion of less noble ones. This compound demonstrates excellent multi-metal protection capabilities. patproducts.store

Table 2: Metals Protected by Tolutriazole in Mixed Systems

| Metal | Level of Protection | Mechanism | Reference |

| Copper & Copper Alloys | High | Forms a strong, passive film. | connectchemicals.comlanxess.com |

| Steel | Moderate to High | Often used with other inhibitors for synergistic protection. | connectchemicals.compatproducts.store |

| Aluminum | Moderate to High | Prevents pitting and staining, often in combination with other additives. | patproducts.storestle.org |

| Zinc | Moderate | Provides effective corrosion inhibition. | patproducts.store |

| Silver | Moderate | Offers protection against tarnishing and corrosion. | patproducts.store |

This table outlines the protective effects of tolyltriazole on various metals commonly found in mixed-metal engineering systems.

Role in Lubricant and Hydraulic Fluid Formulations

Beyond cooling systems, tolyltriazole, triethanolamine salt is a vital additive in lubricants and hydraulic fluids, where it serves to protect metallic components from wear and corrosion. Its primary functions in these applications are as a metal deactivator and a preventative agent against bimetallic corrosion.

In lubricants, metal surfaces, particularly those of copper and its alloys, can act as catalysts, accelerating the oxidative degradation of the lubricant. unpchemicals.com This process not only shortens the life of the lubricant but also leads to the formation of sludge and varnish, which can impair system performance. Tolutriazole derivatives act as highly effective metal deactivators. stle.orgcnlubricantadditive.com

They work by adsorbing onto the metal surface, forming a protective film that passivates the metal, rendering it chemically inert. stle.orgunpchemicals.com This passivation prevents the metal ions from dissolving into the lubricant and catalyzing oxidation reactions. cnlubricantadditive.com By suppressing these catalytic effects, tolyltriazole, triethanolamine salt helps to maintain the oxidative stability and extend the service life of the lubricant. unpchemicals.com

Lubricated systems, much like cooling systems, often contain a variety of metals. The presence of moisture, even in small amounts, can create an electrolyte, leading to galvanic corrosion between dissimilar metals. Tolutriazole and its derivatives are crucial in preventing this form of corrosion in lubricated systems. stle.org

By forming a protective film on metal surfaces, especially on copper and its alloys, it effectively insulates the metals from each other and from the corrosive environment, thereby preventing the electrochemical reactions that drive galvanic corrosion. aquapharm-india.comlanxess.com This is particularly important in applications such as hydraulic systems and gearboxes, where multiple metal components operate in close contact under high pressure and temperature. cnlubricantadditive.com

Integration into Protective Coatings and Surface Treatments

The versatility of this compound extends to its use in advanced protective coatings and surface treatments, where its primary function as a corrosion inhibitor is leveraged in innovative ways to enhance the durability and lifespan of metallic components.

Encapsulation into Nanoparticles for Controlled Release

A significant advancement in corrosion protection is the encapsulation of inhibitors like tolyltriazole into nanoparticles for controlled release. evitachem.comprecisionnanomedicine.com This "smart" delivery system involves loading the corrosion inhibitor into nanocarriers, such as polymeric nanoparticles or nanocapsules, which are then dispersed within a coating matrix. The encapsulated inhibitor remains dormant until a corrosion-triggering event occurs, such as a change in pH or the presence of moisture at the coating-metal interface.

This triggered release mechanism offers several advantages over the direct addition of inhibitors to the coating. It prevents the premature leaching of the inhibitor, ensuring a long-term reservoir of protective agent. nih.gov The release is localized to the specific area where corrosion is initiated, providing targeted protection. The encapsulation of hydrophilic molecules like triazole salts can be achieved through various methods, including physical adsorption via electrostatic interactions or covalent conjugation to a polymer backbone. nih.gov For instance, positively charged inhibitors can be loaded into negatively charged silica (B1680970) nanoparticles. nih.gov This approach ensures that the protective action is deployed precisely when and where it is needed, significantly improving the long-term effectiveness of the protective coating. nih.gov

Development of Self-Healing Coatings

The concept of controlled release is central to the development of self-healing coatings. These coatings are designed to autonomously repair damage and restore their protective properties. When a mechanical scratch or defect occurs in the coating, the embedded nanocontainers carrying the corrosion inhibitor rupture and release their payload into the damaged area.

This compound is an ideal candidate for such systems due to its efficacy as a corrosion inhibitor. chemical-product.com Upon release, the tolyltriazole molecules adsorb onto the exposed metal surface at the site of the defect, forming a passive, protective layer that inhibits the corrosion process. researchgate.net This action effectively "heals" the breach in the coating's defenses. Research into self-healing systems has explored the use of various carriers and the mobility of different inhibitors through the coating matrix to optimize the healing efficiency. researchgate.net

Formation of Composite and Nanocomposite Coatings

To enhance the barrier properties of protective coatings, inorganic fillers and nanoparticles are often incorporated into the polymer matrix to create composite and nanocomposite coatings. researchgate.net Materials like layered montmorillonite (B579905) clay, when exfoliated into nanometer-thick sheets and dispersed within a polymer, create a tortuous pathway for corrosive agents like oxygen and water, significantly slowing their diffusion to the metal substrate. researchgate.net

The inclusion of this compound in these nanocomposite formulations provides a dual-action protective system. While the dispersed nanoparticles enhance the physical barrier of the coating, the tolyltriazole acts as an active corrosion inhibitor, providing chemical protection at the metal surface. researchgate.net This synergistic approach, combining a physical barrier with active chemical inhibition, results in coatings with superior anti-corrosion performance compared to those containing only the polymer or the inhibitor alone. researchgate.net

Pre-treatment of Metal Surfaces for Enhanced Corrosion Resistance

This compound can be used in pre-treatment processes to enhance the corrosion resistance of metal surfaces before the application of a final coating. chemical-product.com This involves applying a solution containing the inhibitor directly to the cleaned metal surface. Tolyltriazole is considered an adsorptive-type inhibitor, meaning it adheres to the metal surface to form a robust, protective electrochemical film. chemical-product.com

Diverse Industrial Applications

The unique properties of this compound as a highly effective corrosion inhibitor for yellow metals and a stabilizer have led to its adoption across a wide range of industrial sectors. riverlandtrading.com Its primary function is to protect metals and alloys from the detrimental effects of corrosion. relicchemicals.in

Table 2: Industrial Applications of Tolutriazole and its Salts

| Industry | Application Area | Function of this compound | Supporting Sources |

| Water Treatment | Cooling Water & Boiler Systems | Prevents corrosion and scale formation in closed-loop systems, heat exchangers, and condensers. | relicchemicals.inriverlandtrading.com |

| Automotive | Antifreeze & Engine Coolants | Protects metallic components within cooling systems, such as radiators and water pumps, from corrosion. | relicchemicals.inriverlandtrading.com |

| Lubricants | Metalworking & Hydraulic Fluids | Acts as an anti-rust additive, preventing oxidation and wear on metal tools, machinery, and hydraulic components. | relicchemicals.inriverlandtrading.com |

| Oil & Gas | Drilling Fluids & Pipelines | Inhibits corrosion in pipelines and storage tanks caused by moisture and other corrosive elements. | riverlandtrading.com |

| Coatings & Paints | Protective Coatings | Enhances the corrosion resistance of coatings applied to metal surfaces, particularly in marine and automotive applications. | |

| Electronics | Circuitry Protection | Protects copper circuitry and connectors on printed circuit boards from corrosion-related failures. | relicchemicals.in |

| Cleaning Products | Metal Detergents | Acts as a tarnish and corrosion inhibitor, preserving the integrity and appearance of metal surfaces during and after cleaning. |

Metalworking Fluids (Machining, Cutting, Grinding)

This compound is a crucial additive in metalworking fluids (MWFs), where it provides essential corrosion protection for metal parts during machining, cutting, and grinding operations. These fluids, which can be straight oils, soluble oils, semisynthetic, or synthetic, are vital for cooling and lubricating the workpiece and cutting tool, flushing away chips, and protecting the machined surface from corrosion. The inclusion of corrosion inhibitors like tolyltriazole and its salts is critical for the fluid's performance.

Amino alcohols, such as triethanolamine, are foundational components in water-dilutable metalworking fluids. stle.org Their primary roles are to neutralize acidic components and maintain an alkaline pH. stle.org The reaction products of amines and other components function as emulsifiers, corrosion inhibitors, and lubricity agents. stle.org Triethanolamine itself can provide corrosion control for ferrous metals. stle.org

The effectiveness of MWFs is often evaluated by their ability to prevent rust and staining on various metals. For instance, in studies comparing different cutting fluids, the performance is often tied to the composition of the inhibitor package. mdpi.comnih.gov The goal is to find a balance that minimizes corrosion on ferrous alloys while preventing staining on non-ferrous alloys. kaochemicals-eu.com The selection of the right corrosion inhibitors is a key consideration in formulating MWFs for multi-metal applications. kaochemicals-eu.com

Research has shown that the composition of the cutting fluid significantly impacts surface integrity and tool life. mdpi.comnih.govmdpi.com For example, a study on the machining of ultra-high-strength steel demonstrated that different cutting fluids resulted in varying cutting forces and surface qualities. nih.gov Similarly, when machining nickel-based superalloys, the choice of cutting fluid was shown to affect surface roughness and residual stress. mdpi.com The lubricating and cooling properties of the fluid, enhanced by additives like tolyltriazole salts, play a significant role in these outcomes. mdpi.comresearchgate.net

Table 1: Performance of Different Cutting Fluids in Machining Ultra-High-Strength Steel

| Cutting Fluid | Average Cutting Force (Fx, N) | Average Cutting Force (Fy, N) | Average Cutting Force (Fz, N) |

|---|---|---|---|

| HY-103 | 201.7 | 305.8 | 295.6 |

| Vasco 7000 | 169.0 (16.22% reduction) | 259.1 (15.28% reduction) | 214.1 (27.57% reduction) |

| TRIM E709 | 143.5 (28.85% reduction) | 199.6 (34.74% reduction) | 140.2 (52.57% reduction) |

Data sourced from a study on turning 45CrNiMoVA steel, highlighting the impact of fluid composition on cutting forces. nih.gov

Oilfield Chemicals for Equipment and Pipelines

In the oil and gas industry, this compound is utilized as a corrosion inhibitor to protect metal equipment and pipelines from the harsh conditions encountered in oilfield operations. riverlandtrading.com The presence of water, acidic gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S), and organic acids creates a highly corrosive environment. cortecvci.com

Corrosion inhibitors are a primary method for protecting these assets. cortecvci.comriverlandtrading.com Tolyltriazole and its derivatives are effective in these applications, often used in drilling fluids and pipeline coatings to safeguard metal infrastructure. riverlandtrading.comriverlandtrading.com They function by forming a protective film on the metal surface, which acts as a barrier against corrosive agents. irochemical.com

A significant challenge in oil and gas pipelines is top-of-the-line (TOL) corrosion, which occurs in wet gas pipelines with stratified flow. cortecvci.com This type of corrosion is predominantly a gas-phase protection issue. cortecvci.com While traditional amine-based inhibitors can be neutralized by acidic environments, azoles like tolyltriazole have shown promise in providing effective corrosion protection under these acidic conditions. cortecvci.com

The performance of these inhibitors is evaluated through various laboratory tests that simulate field conditions. researchgate.net For example, quartz crystal microbalance (QCM) based methods have been used to develop and screen effective TOL corrosion inhibitors. researchgate.net

Table 2: Effectiveness of Corrosion Inhibitors in Simulated Top-of-the-Line (TOL) Conditions

| Inhibitor Type | Performance Notes |

|---|---|

| Low molecular weight amines | Did not perform well, likely due to neutralization by the acidic environment. cortecvci.com |

| Azoles (e.g., Tolyltriazole) | Showed potential for providing TOL corrosion protection. cortecvci.com |

| Certain acetylene (B1199291) alcohols | Demonstrated TOL protection, though some formulations showed pitting. cortecvci.com |

| "Green" volatile aldehyde | Showed promising results for TOL corrosion inhibition. cortecvci.com |

Based on screening tests for TOL corrosion inhibitors in acidic environments. cortecvci.com

Electronics Industry: Protection of Copper Circuitry

Tolutriazole and its salts are employed in the electronics industry to protect copper circuitry and connectors on printed circuit boards (PCBs). The reliability and longevity of electronic devices depend on preventing corrosion-related failures of these critical components. riverlandtrading.com

Copper is widely used in electronics due to its excellent electrical conductivity. imim.pl However, it is susceptible to corrosion, especially in the presence of moisture and aggressive ions like chloride. imim.pl Corrosion inhibitors like tolyltriazole form a protective, self-assembling film on the copper surface. riverlandtrading.comimim.pl This film acts as a barrier, preventing oxidation and corrosion. riverlandtrading.com

The effectiveness of tolyltriazole in protecting copper has been extensively studied. It is known to form a stable complex with copper, creating a hydrophobic layer that repels water and corrosive agents. irochemical.comresearchgate.net The methyl group on the tolyltriazole molecule enhances its hydrophobicity compared to its parent compound, benzotriazole, leading to improved corrosion inhibition. irochemical.comresearchgate.net

The performance of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods can quantify the reduction in corrosion rate and characterize the protective film formed on the copper surface. imim.plresearchgate.netresearchgate.net

Environmental Behavior and Advanced Analytical Detection

Environmental Fate and Persistence Studies

Biodegradation Pathways and Rates of Triazole Compounds

Tolyltriazole (B104456) exhibits low biodegradability, resulting in its incomplete removal during conventional wastewater treatment processes. nih.govsigmaaldrich.com Studies have indicated that triazole compounds are generally not readily biodegradable. nih.gov One study examining the effect of tolyltriazole on wastewater microorganisms concluded that the compound does not create a significant oxygen demand, which suggests a low level of microbial degradation.

However, biodegradation can be enhanced under specific conditions. Research on the corrosion inhibitor 5-tolyltriazole (a major component of commercial TTZ) demonstrated that acclimation of activated sludge communities can significantly improve degradation. While initial generations of sludge communities showed a lag phase of several days before any degradation occurred, subsequent generations utilized 5-tolyltriazole immediately after inoculation. Furthermore, the addition of nutrients, simulated by centrifuged activated sludge supernatant, markedly enhanced biodegradation rates even without prior acclimation of the microbial communities.

Table 1: Biodegradation Rates of 5-Tolyltriazole by Activated Sludge Communities An interactive data table.

| Condition | Biodegradation Rate (mg L⁻¹d⁻¹) | Lag Phase | Reference |

| Acclimated Sludge (Generations 4-9) | 3.3 - 5.2 | No | santos.com |

| Non-Acclimated Sludge (Control) | ≤ 2.2 | Yes (5 days for Gen 2) | santos.com |

| Non-Acclimated Sludge + Nutrients | 3.2 - 5.0 | No | santos.com |

Environmental Transport and Distribution in Aquatic and Soil Matrices

Due to its high water solubility and limited tendency to adsorb to particles, tolyltriazole is highly mobile in the environment and is considered a ubiquitous contaminant in aquatic systems. nih.govsigmaaldrich.com Its low vapor pressure suggests that it is unlikely to enter and be distributed significantly in the atmosphere. The compound's potential for entering aquatic environments is high, where it can be transported over long distances. nih.gov

Widespread detection in surface water, groundwater, and drainage water confirms its environmental distribution. For instance, significant concentrations have been measured in European rivers and lakes. In Switzerland, tolyltriazole was found to be consistently present in surface waters, although typically at levels 5 to 10 times lower than its counterpart, benzotriazole (B28993). nih.govsigmaaldrich.com Studies in Denmark detected tolyltriazole in groundwater near airports, where it is used in de-icing fluids, at concentrations up to 180 µg/L. chemicalbook.com Similarly, monitoring in the United States near an air park identified tolyltriazole in surrounding creeks at notable concentrations. wright.edu

Table 2: Detected Concentrations of Tolyltriazole in Various Aquatic Environments An interactive data table.

| Location / Water Body | Matrix | Concentration Range (µg/L) | Reference |

| Lytle Creek, Ohio, USA | Surface Water | 0.725 - 12.0 | wright.edu |

| Indian Run, Ohio, USA | Surface Water | 0.214 - 5.66 | wright.edu |

| Glatt River, Switzerland | River Water | Max. ~0.6-1.2 (Estimated) | nih.govsigmaaldrich.com |

| Kastrup Airport, Denmark | Groundwater | 160 - 180 | chemicalbook.com |

Accumulation Potential in Environmental Compartments

The properties of tolyltriazole suggest a potential for accumulation in certain environmental compartments. While its low octanol-water partition coefficient implies low bioaccumulation in fatty tissues, its persistence can lead to its presence throughout the food chain. nih.gov For persistent contaminants, surficial sediments can also act as a sink, exhibiting higher levels of contamination than the overlying water column.

Studies on the related compound benzotriazole (BTZ) provide insight into potential plant uptake. Research has shown that BTZ can be absorbed by plants from hydroponic solutions and may be irreversibly bound within the plant tissue, where it can be transformed into metabolites. wright.edu This suggests a pathway for triazole compounds to enter the terrestrial food web.

Advanced Analytical Methodologies for Environmental Monitoring

Accurate monitoring of tolyltriazole in complex environmental samples requires sensitive and selective analytical techniques. Mass spectrometry coupled with chromatography is the primary tool for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the trace analysis of tolyltriazole and other benzotriazoles in environmental matrices. wright.edu This technique is well-suited for polar, water-soluble compounds that are not easily analyzed by gas chromatography. LC-MS/MS provides high sensitivity and specificity, allowing for the detection and quantification of contaminants at very low levels (µg/L or ng/L). wright.edu

However, the analysis of triazole derivatives can be challenging due to their poor fragmentation efficiency in the mass spectrometer and significant matrix interferences from environmental samples like soil and plant extracts. To overcome these issues, advanced techniques such as differential mobility spectrometry (DMS) can be coupled with LC-MS/MS. DMS adds another layer of separation based on the ion's movement in an electric field, which significantly reduces chemical noise and improves selectivity, enabling detection at desired low limits of quantification with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds. mdpi.com For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile to be vaporized without decomposition.

Tolutriazole, with its active hydrogen on the triazole ring, is not inherently volatile enough for direct GC-MS analysis. Therefore, a chemical modification step known as derivatization is required. gcms.cz The most common method is silylation, where the active hydrogen is replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz This reaction, often accomplished using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility and thermal stability of the analyte, making it amenable to separation by gas chromatography and subsequent identification by mass spectrometry. sigmaaldrich.com While requiring an extra sample preparation step, derivatization followed by GC-MS provides a robust and reliable method for the molecular identification of tolyltriazole in environmental samples. epa.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites formed from parent compounds like tolyltriazole. hyphadiscovery.comunl.edu While techniques like mass spectrometry (MS) can provide mass-to-charge ratios and fragmentation patterns suggesting possible structures, NMR provides unambiguous confirmation by mapping the precise arrangement of atoms within a molecule. hyphadiscovery.comnih.gov

Research into the photodegradation of tolyltriazole has indicated the formation of hydroxylated intermediates, such as mono- and bihydroxylated isomers. nih.gov The structural confirmation of these metabolites relies heavily on a suite of NMR experiments. The process typically involves isolating the metabolite in sufficient purity and quantity (often as little as 10-30 µg with modern cryoprobe technology) and then performing a series of one-dimensional (1D) and two-dimensional (2D) NMR analyses. hyphadiscovery.com

Key NMR Experiments in Metabolite Elucidation:

¹H NMR (Proton NMR): This is the starting point for most structure elucidations. It provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a hydroxylated tolyltriazole metabolite, the appearance of new signals in the aromatic region or changes in the chemical shifts of existing protons would indicate substitution on the benzene (B151609) ring.

COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. It helps in piecing together molecular fragments by establishing proton-proton connectivities through chemical bonds. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is crucial for assigning specific signals in the ¹H NMR spectrum to their corresponding carbon atoms in the molecule's backbone. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting molecular fragments, identifying quaternary carbons (carbons with no attached protons), and confirming the position of substituents like the hydroxyl group on the aromatic ring of a tolyltriazole metabolite. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, rather than connected through bonds. It is valuable for determining the stereochemistry and three-dimensional structure of a molecule. hyphadiscovery.com

By combining the data from these experiments, analysts can piece together the complete and unambiguous structure of a metabolite, distinguishing between different possible isomers (e.g., 4-hydroxy-tolyltriazole vs. 5-hydroxy-tolyltriazole) that may be indistinguishable by mass spectrometry alone. nih.gov

Spectrophotometric Techniques for Low Concentration Detection

While NMR is ideal for structure elucidation, spectrophotometric methods offer a simpler, more cost-effective, and often portable solution for the quantitative detection of tolyltriazole at low concentrations in samples like cooling water. longdom.orghach.com These techniques are based on the principle that the molecule absorbs light at specific wavelengths.